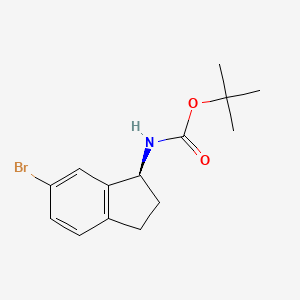

(S)-(6-溴-茚满-1-基)-氨基甲酸叔丁酯

描述

(S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C14H18BrNO2 and its molecular weight is 312.20 g/mol. The purity is usually 95%.

The exact mass of the compound (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester is 311.05209 g/mol and the complexity rating of the compound is 313. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

晶体学和合成研究

该化合物参与了各种合成和晶体学研究。例如,已合成并表征了相关化合物,如 (9-乙基-9H-咔唑-3-基)-氨基甲酸叔丁酯,所用方法包括元素分析、FT-NMR、FT-IR 光谱和单晶 X 射线衍射研究。这些研究突出了该化合物形成非平面构象和通过氢键和 π-π 堆叠相互作用稳定晶体堆积的潜力 (坎特、辛格和阿加瓦尔,2015)。

化学合成和反应

叔丁酯基团已出现在各种化学合成和反应中。例如,叔丁酸 3a-甲基-5-氧代-2,3,3a,4,5,6-己氢吲哚-1-甲酯等化合物已成为涉及 Diels-Alder 反应的研究的一部分,展示了该化合物在合成有机化学中的作用 (帕德瓦、布罗德尼和林奇,2003)。类似地,研究探索了涉及 (4-甲基-2-氧代[1,3]二氧六环-5-基)氨基甲酸叔丁酯等化合物的氨基酸衍生环状碳酸酯的合成和开环聚合行为,为聚合物科学领域做出了贡献 (三田、蒲谷和远藤,2001)。

有机合成中的催化和保护

(S)-(6-溴-茚满-1-基)-氨基甲酸叔丁酯与在有机合成中用作保护基团或催化剂的化合物有关。例如,三卤化铟已被用作胺的 N-叔丁氧羰基化催化剂,证明了该化合物在促进和优化合成反应中的用途 (昌凯什瓦拉和查克拉博蒂,2006)。此外,叔丁酯基团已成为氨基甲酸酯、酯和醚的脱保护研究的一部分,表明其在复杂有机分子中官能团的策略性修饰和脱保护中的重要性 (李等人,2006)。

作用机制

Target of Action

The primary target of the compound (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl esterIt’s known that tert-butyl esters are widely used as protecting groups for carboxylic acids due to their excellent stability against various nucleophiles and reducing agents .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. The tert-butyl group in the compound can be deprotected under acidic conditions . The released t-butyl carbocation is subsequently deprotonated by anionic trifluoroacetic acid (TFA), resulting in the formation of 2-methyl-propene . This regenerates the protonated TFA that is needed to continue the reaction .

Biochemical Pathways

The compound affects the biochemical pathways involving the cleavage of the C-O bond in tert-butyl carbamates, carbonates, esters, and ethers . The released t-butyl carbocation can potentially react with electron-rich aromatics .

Pharmacokinetics

The pharmacokinetics of (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl esterIt’s known that the metabolic stability, solubility, and systemic prodrug exposure of similar compounds can be influenced by the tert-butyl ester group .

Result of Action

The result of the compound’s action is the formation of 2-methyl-propene .

Action Environment

The action of the compound can be influenced by environmental factors such as the presence of water and the type of solvent used. For instance, if water is added to the solution, the t-butyl cation will take an OH group and the TFA will become protonated . The type of solvent can also affect the reaction.

属性

IUPAC Name |

tert-butyl N-[(1S)-6-bromo-2,3-dihydro-1H-inden-1-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-12-7-5-9-4-6-10(15)8-11(9)12/h4,6,8,12H,5,7H2,1-3H3,(H,16,17)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZEZLDIZHPBHGQ-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC2=C1C=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCC2=C1C=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401130149 | |

| Record name | Carbamic acid, N-[(1S)-6-bromo-2,3-dihydro-1H-inden-1-yl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401130149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1414960-68-1 | |

| Record name | Carbamic acid, N-[(1S)-6-bromo-2,3-dihydro-1H-inden-1-yl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1414960-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[(1S)-6-bromo-2,3-dihydro-1H-inden-1-yl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401130149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

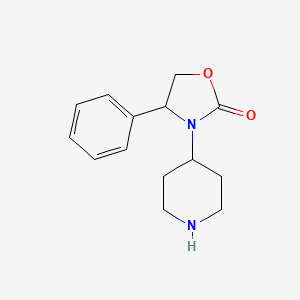

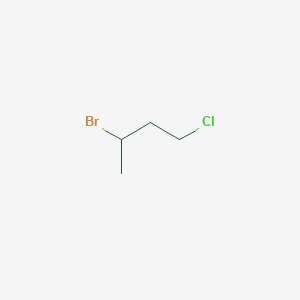

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Oxa-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B3238521.png)

![Thiourea, N-[(1S,2S)-2-(dimethylamino)-1,2-diphenylethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-](/img/structure/B3238528.png)

![Thiourea, N-[(1S,2S)-1,2-diphenyl-2-(1-pyrrolidinyl)ethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-](/img/structure/B3238533.png)

![8-Bromo-6-iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3238553.png)

![Propanoic acid, 3-[[37-(4-formylphenyl)-37-oxo-3,6,9,12,15,18,21,24,27,30,33-undecaoxa-36-azaheptatriacont-1-yl]oxy]-](/img/structure/B3238559.png)